molecular formula C11H11NO2 B8403592 3-(Methoxymethyl)-8-quinolinol

3-(Methoxymethyl)-8-quinolinol

Cat. No.: B8403592
M. Wt: 189.21 g/mol
InChI Key: HYQAHWLXBFESQU-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-8-quinolinol is a derivative of 8-quinolinol (8-hydroxyquinoline), a heterocyclic compound with a hydroxyl group at the 8-position of the quinoline ring. The methoxymethyl (-CH2-O-CH3) substituent at the 3-position introduces steric and electronic modifications that influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-(methoxymethyl)quinolin-8-ol

InChI

InChI=1S/C11H11NO2/c1-14-7-8-5-9-3-2-4-10(13)11(9)12-6-8/h2-6,13H,7H2,1H3

InChI Key

HYQAHWLXBFESQU-UHFFFAOYSA-N

Canonical SMILES

COCC1=CN=C2C(=C1)C=CC=C2O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral Activity
    • Research indicates that derivatives of 8-hydroxyquinoline can inhibit viral replication, suggesting potential applications in antiviral drug development. For instance, compounds with similar structures have shown efficacy against various viruses, including HIV and influenza.
  • Anticancer Properties
    • 3-(Methoxymethyl)-8-quinolinol has been investigated for its antiproliferative effects on cancer cells. Studies have demonstrated that quinoline derivatives can induce mitochondrial dysfunction and increase reactive oxygen species (ROS) levels in cancer cells, making them susceptible to treatment .
    Cell LineIC50 (µM)Reference
    HeLa27.73
    MCF-721.02
  • Chelating Agents
    • The compound exhibits chelating properties, which are beneficial in treating metal overload conditions and neurodegenerative diseases. It can form stable complexes with metal ions, thus playing a role in neuroprotection .

Biochemical Applications

  • Enzyme Inhibition
    • This compound has been studied as an inhibitor of various enzymes, particularly those involved in oxidative stress pathways. This inhibition can be crucial in developing treatments for diseases characterized by oxidative damage .
  • Fluorescent Probes
    • The compound's ability to chelate metal ions also allows it to function as a fluorescent probe in biological systems. This application is valuable for imaging and tracking metal ions in cellular environments .

Material Science Applications

  • Organic Light-Emitting Diodes (OLEDs)
    • Quinoline derivatives, including this compound, are explored as electron carriers in OLEDs due to their favorable electronic properties. Their incorporation into device architectures can enhance performance metrics such as efficiency and stability .

Case Studies

  • Anticancer Activity Evaluation
    • A study evaluated the anticancer activity of several quinoline derivatives against human cervical carcinoma cells (HeLa). The results indicated that compounds with similar structures to this compound exhibited significant cytotoxic effects, highlighting the potential for further development as chemotherapeutic agents .
  • Neuroprotective Effects
    • Research focusing on the neuroprotective effects of 8-hydroxyquinoline derivatives demonstrated their ability to mitigate oxidative stress in neuronal cells. These findings support the potential use of this compound in treating neurodegenerative disorders like Alzheimer's disease .

Comparison with Similar Compounds

Key Research Findings

Position-Specific Effects :

  • Methylation at the 4-position (pyridyl ring) improves PL efficiency but reduces thermal stability, whereas 5-methylation decreases both PL and EL performance .
  • Methoxymethyl groups may reduce intermolecular interactions, enhancing charge transport in organic light-emitting devices (OLEDs) .

Biological Implications: Halogenated 8-quinolinols (e.g., 5,7-dibromo) form cytotoxic lanthanide complexes with DNA intercalation capabilities . Unsubstituted 8-quinolinol exhibits dual antioxidant/pro-oxidant behavior depending on metal chelation, but methoxymethyl derivatives may shift this balance .

Thermal Degradation: 8-Quinolinol derivatives degrade under thermal stress, producing smaller fragments like pentyl indazole 3-carboxylic acid . Methoxymethyl substitution could alter degradation pathways, improving stability.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the methoxymethyl group at the 3-position of 8-quinolinol?

  • Methodological Answer : The methoxymethyl group can be introduced via alkylation reactions. For example, 8-quinolinol derivatives are first methylated (e.g., using dimethyl sulfate) to protect the hydroxyl group, followed by regioselective alkylation with a methoxymethylating agent (e.g., methoxymethyl chloride) under controlled conditions. Demethylation via acidic or basic hydrolysis restores the hydroxyl group while retaining the methoxymethyl substituent. This approach is analogous to the synthesis of 2-isopropyl-8-quinolinol described in alkylation protocols .

Q. How does the methoxymethyl substituent at position 3 influence the chelation properties of 8-quinolinol with transition metals?

  • Methodological Answer : The methoxymethyl group introduces steric and electronic effects. Steric hindrance may reduce coordination flexibility, while the electron-donating methoxy group could modulate the ligand’s electron density, altering metal-binding affinity. Comparative studies using UV-vis spectroscopy, cyclic voltammetry, and X-ray crystallography (as in lanthanide complexes of dihalo-8-quinolinol derivatives) are recommended to quantify these effects .

Q. What analytical techniques are critical for characterizing 3-(Methoxymethyl)-8-quinolinol and its derivatives?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy for confirming substituent positions (e.g., δ 3.3–3.5 ppm for methoxymethyl protons).
  • X-ray diffraction to resolve steric effects on molecular geometry .
  • ESI-MS and IR spectroscopy to validate metal-ligand stoichiometry in complexes .

Advanced Research Questions

Q. How can the redox behavior of this compound and its metal complexes be systematically evaluated?

  • Methodological Answer : Use a combination of assays:

  • Deoxyribose degradation assay to assess antioxidant/pro-oxidant activity under varying pH and metal concentrations.
  • Cyclic voltammetry to measure redox potentials and electron-transfer kinetics.
  • Bacterial respiration assays (e.g., on Curtobacterium flaccumfacies) to correlate redox activity with biological effects. These methods were critical in resolving contradictory roles of 8-quinolinol derivatives .

Q. How can researchers reconcile conflicting hypotheses about the primary mode of action (e.g., metal chelation vs. direct redox activity) of 8-quinolinol derivatives?

  • Methodological Answer : Design comparative experiments:

  • Compare biological activity (e.g., cytotoxicity, antimicrobial effects) of the free ligand versus its pre-formed metal complexes.
  • Use metal-depleted growth media to isolate redox-driven effects from chelation. Evidence from studies on 8-quinolinol’s iron complexes showed reduced antibacterial activity in complexed forms, suggesting redox activity dominates .

Q. What is the impact of the methoxymethyl group on regioselectivity during electrophilic halogenation of 8-quinolinol derivatives?

  • Methodological Answer : Halogenation patterns depend on the substituent’s electronic and steric effects. For example, in acidic conditions, 8-quinolinol undergoes halogenation at position 5, while basic conditions favor position 7. The methoxymethyl group at position 3 may further direct substitution via resonance or steric blocking. MO calculations and competitive halogenation experiments (as in chlorination/bromination studies) can predict and validate regioselectivity .

Q. What methodologies are recommended for evaluating the cytotoxicity of this compound derivatives?

  • Methodological Answer :

  • IC50 determination using cell viability assays (e.g., MTT on liver cancer BEL7404 cells).
  • DNA interaction studies via UV-vis titration, fluorescence quenching, and agarose gel electrophoresis to identify intercalation or groove-binding modes. For example, dihalo-8-quinolinolato-lanthanides showed IC50 values <50 nM, with DNA intercalation as a key mechanism .

Q. How can the corrosion inhibition potential of this compound be rigorously tested in academic research?

  • Methodological Answer :

  • Perform electrochemical impedance spectroscopy (EIS) and polarization tests on metal surfaces (e.g., steel) in corrosive media.
  • Compare inhibition efficiency with unsubstituted 8-quinolinol and other derivatives. Structural analogs like 5-substituted ethers of 8-quinolinol have shown promise in preliminary studies .

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